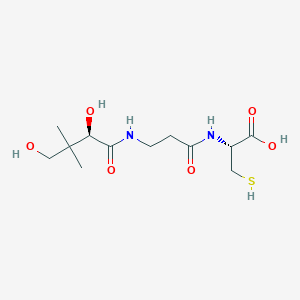
Pantothenoylcysteine
Übersicht
Beschreibung
Pantothenoylcysteine: is a naturally occurring compound found in all living organisms, ranging from bacteria to humans . It is an intermediate in the biosynthesis of coenzyme A, a vital cofactor in various biochemical reactions . This compound is formed by the condensation of pantothenic acid (vitamin B5) and L-cysteine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Pantothenoylcysteine can be synthesized by reacting pantothenic acid with L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Enzymatic Synthesis: It can also be synthesized enzymatically using pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid followed by the addition of L-cysteine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cystine derivatives.
Reduction: Thiol form of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biochemical Role and Synthesis
Pantothenoylcysteine is a crucial intermediate in the biosynthesis of coenzyme A (CoA), which is essential for fatty acid metabolism and energy production. The synthesis pathway involves the phosphorylation of pantothenic acid followed by its condensation with cysteine, catalyzed by specific enzymes such as pantothenate kinase and this compound synthetase .
Key Enzymatic Reactions:
- Pantothenate Kinase : Converts pantothenic acid to its phosphate form.
- This compound Synthetase : Condenses phosphorylated pantothenic acid with cysteine to form this compound.
Applications in Scientific Research
- Metabolic Studies : this compound is utilized in metabolic research to study CoA biosynthesis. Its role as a substrate helps elucidate the enzymatic pathways involved in energy metabolism .
- Cell Culture and Bioreagents : It is employed in the manufacture of bioreagents for cell culture, aiding in the growth and maintenance of various cell lines. This application is critical for pharmaceutical research and development .
- Antioxidant Research : Studies indicate that compounds related to this compound exhibit antioxidant properties, contributing to cellular protection against oxidative stress. This aspect is particularly relevant in neuroprotective research, where it may help mitigate damage from oxidative agents .
Case Studies
-
Case Study 1: Coenzyme A Biosynthesis
Research demonstrated that the addition of this compound to rat liver extracts significantly increased CoA synthesis, highlighting its importance as a precursor in metabolic pathways . -
Case Study 2: Neuroprotection
A study investigated the protective effects of this compound against oxidative stress in brain mitochondria. Results showed that it reduced lipid peroxidation levels, suggesting a potential therapeutic role in neurodegenerative diseases .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Metabolic Research | CoA biosynthesis studies | Increased CoA levels with this compound addition |
| Cell Culture | Bioreagent production | Enhanced cell viability and growth |
| Antioxidant Research | Neuroprotection studies | Reduced oxidative damage in neuronal cells |
Wirkmechanismus
Mechanism
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Pantetheine: Another intermediate in coenzyme A biosynthesis, but differs in its structure and specific enzymatic conversions.
Pantothenic Acid: The precursor to Pantothenoylcysteine, essential for the initial steps in coenzyme A biosynthesis.
Uniqueness
Eigenschaften
CAS-Nummer |
13147-34-7 |
|---|---|
Molekularformel |
C12H22N2O6S |
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
(2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9-/m0/s1 |
InChI-Schlüssel |
QSYCTARXWYLMOF-CBAPKCEASA-N |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pantothenoylcysteine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















